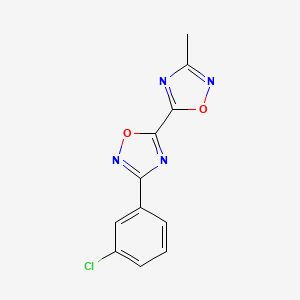

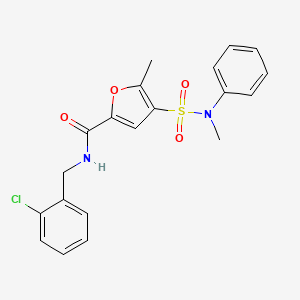

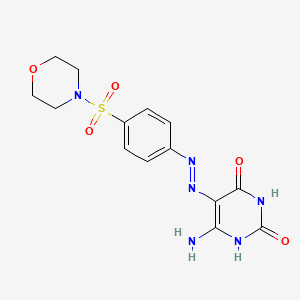

![molecular formula C13H18N2 B2718398 2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole CAS No. 34492-01-8](/img/structure/B2718398.png)

2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Synthesis Analysis

There are various tactical approaches to synthesize pyrrole and pyrrole containing analogs . For instance, the Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of stable manganese complex in the absence of organic solvents , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .科学的研究の応用

Pyrrole Alkaloids and their Derivatives

Research into pyrrole alkaloids has revealed a variety of compounds with potential biological activities. For instance, new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense, demonstrating the diverse structural possibilities within this class of compounds. These include compounds with stereogenic centers and distinct chemical characteristics, elucidated through NMR and HRMS data analysis (Youn et al., 2016). Similarly, another study isolated new pyrrole alkaloids from Lycium chinense, focusing on bulky N‐alkyl side chains containing stereogenic centers, indicative of the structural versatility of these compounds (Youn et al., 2013).

Antifungal Applications

Pyrrole derivatives have shown promising antifungal properties. A novel compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., exhibited significant in vitro activity against various Aspergillus and Candida species. This highlights the potential of pyrrole derivatives in developing new antimycotic drugs (Dabur et al., 2005).

Synthesis and Characterization

Research on pyrrole derivatives extends to their synthesis and structural analysis. One study described a green method for synthesizing 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, showcasing an environmentally friendly approach with excellent yields (Abdelmohsen & El-Ossaily, 2015). Additionally, the synthesis and characterization of novel N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea ethyl acetate solvate were achieved, adding to the understanding of pyrrole-based compounds (Imhof, 2007).

Anion Receptors and Sensing Applications

Pyrrole derivatives have been utilized in creating anion receptors with augmented affinities. For example, derivatives of 3,4-difluoro-1H-pyrrole were used to prepare octamethyloctafluorocalix[4]pyrrole, which demonstrated enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This improvement is significant in the development of sensors for anion detection (Anzenbacher et al., 2000).

Insecticidal Properties

Research into pyrrole derivatives as insecticidal agents has been promising. A study synthesized a series of biologically active pyrrole derivatives that demonstrated high insecticidal bioefficacy against Spodoptera littoralis, a cotton leafworm insect. This indicates the potential of pyrrole compounds in agricultural pest control (Abdelhamid et al., 2022).

Electrochemical Applications

Pyrrole derivatives have been explored for their electrochemical applications. For instance, N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole were synthesized and characterized for their electrochromic and ion receptor properties, demonstrating their potential in various practical applications (Mert et al., 2013).

特性

IUPAC Name |

2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10,14-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRSZCVMSUTGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CN1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

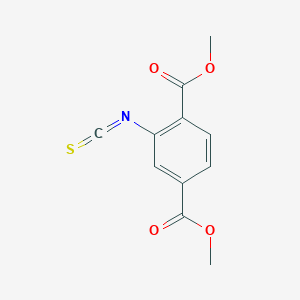

![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)

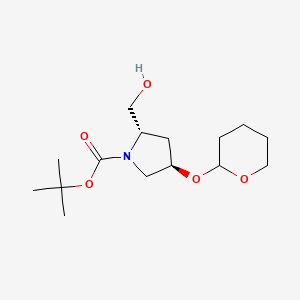

![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)

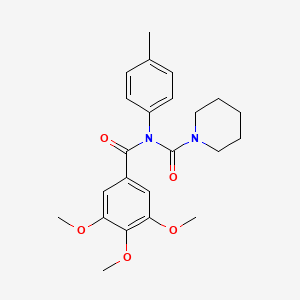

![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)

![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)